3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives .
Scientific Research Applications
3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: This compound shares the bromophenyl group and exhibits similar biological activities.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another compound with a bromophenyl group, known for its antifungal and antimicrobial properties.
Uniqueness
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other research applications .
Properties
Molecular Formula |
C18H12BrF3O3 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C18H12BrF3O3/c1-2-24-12-7-8-13-14(9-12)25-17(18(20,21)22)15(16(13)23)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
ALTZUTARDUQTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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